molecular formula C8H13N3O B11821267 N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine

Cat. No.: B11821267
M. Wt: 167.21 g/mol
InChI Key: SMSZXJUIBZVLLN-UHFFFAOYSA-N
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Description

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C8H13N3O. It is known for its applications in proteomics research and is often used as a specialty product in various scientific studies .

Preparation Methods

The synthesis of N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine involves the alkylation of pyrazoles. One common method includes the use of t-BuOK/THF as a solvent and poly(bromomethyl) as the alkylating agent . The reaction conditions typically involve room temperature and atmospheric pressure. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The pathways involved include the activation of specific enzymes and the modulation of biochemical reactions .

Comparison with Similar Compounds

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-4-8(3)11(9-6)5-7(2)10-12/h4,12H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSZXJUIBZVLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=NO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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